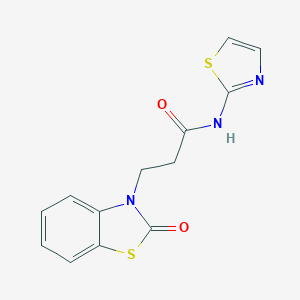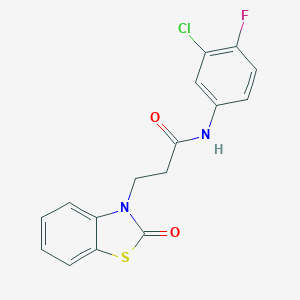
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as CF3 or CF3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
生化学的および生理学的効果
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can reduce tumor growth in animal models of cancer, as well as alleviate symptoms of inflammatory diseases such as arthritis.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various physiological processes. However, there are also some limitations to its use. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a relatively new compound, and its mechanism of action is not fully understood. It may also have off-target effects that could complicate data interpretation.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide and to identify any potential off-target effects. Overall, N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has the potential to be a valuable tool for scientific research and drug development.
合成法
The synthesis method for N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the reaction of 3-chloro-4-fluoroaniline with 2-oxo-1,3-benzothiazole-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography to obtain N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in high yield and purity.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been investigated for its potential as a fluorescent probe for imaging biological systems.
特性
製品名 |
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
|---|---|
分子式 |
C16H12ClFN2O2S |
分子量 |
350.8 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C16H12ClFN2O2S/c17-11-9-10(5-6-12(11)18)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
InChIキー |
DINFGZDPNDRTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



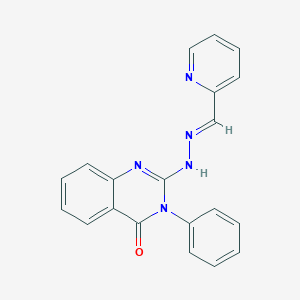
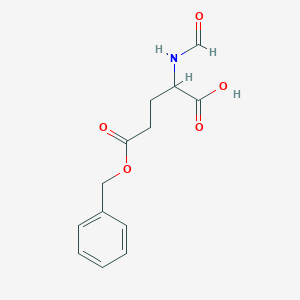
![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
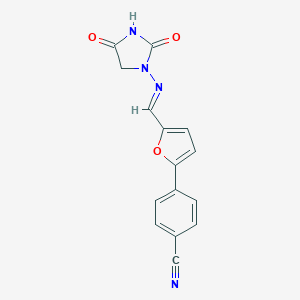
![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)
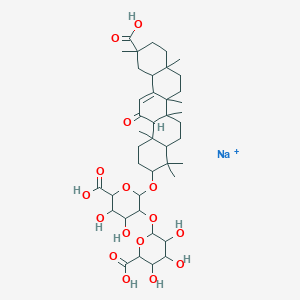
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)


